molecular formula C13H17ClN2O B13716582 2-Amino-6-methoxy-3-propylquinoline hydrochloride CAS No. 1171619-76-3

2-Amino-6-methoxy-3-propylquinoline hydrochloride

Cat. No.: B13716582
CAS No.: 1171619-76-3
M. Wt: 252.74 g/mol
InChI Key: JADNNHOCTDDYND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-3-propylquinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.

    Introduction of Functional Groups: The methoxy and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-methoxy-3-propylquinoline hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxyquinoline: Lacks the propyl group, leading to different chemical and biological properties.

    2-Amino-3-propylquinoline: Lacks the methoxy group, affecting its reactivity and interactions.

    6-Methoxy-3-propylquinoline: Lacks the amino group, altering its chemical behavior and applications.

Uniqueness

2-Amino-6-methoxy-3-propylquinoline hydrochloride is unique due to the presence of all three functional groups (amino, methoxy, and propyl) on the quinoline ring. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

1171619-76-3

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

6-methoxy-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-3-4-9-7-10-8-11(16-2)5-6-12(10)15-13(9)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

JADNNHOCTDDYND-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)OC)N.Cl

Origin of Product

United States

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